molecular formula C8H9ClN2 B576749 6-Methylimidazo[1,2-a]pyridine hydrochloride CAS No. 10518-61-3

6-Methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B576749
CAS No.: 10518-61-3
M. Wt: 168.624
InChI Key: QNDVZZMSYRPOPX-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic aromatic compound that belongs to the imidazopyridine class. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It has gained significant attention due to its diverse applications in medicinal chemistry, particularly for its potential as an antituberculosis agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylimidazo[1,2-a]pyridine hydrochloride typically involves a condensation reaction between an α-bromocarbonyl compound and 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other synthetic strategies include multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Industrial Production Methods

Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. These methods may involve the use of solid support catalysts such as aluminum oxide to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[1,2-a]pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated imidazopyridine compounds .

Comparison with Similar Compounds

6-Methylimidazo[1,2-a]pyridine hydrochloride can be compared with other similar compounds in the imidazopyridine class:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-7-2-3-8-9-4-5-10(8)6-7;/h2-6H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDVZZMSYRPOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674423
Record name 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10518-61-3
Record name 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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